(4E)-4-({1-[2-Hydroxy-3-(4-methylpiperazin-1-YL)propyl]-1H-indol-3-YL}methylidene)-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one
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Overview
Description
(4E)-4-({1-[2-Hydroxy-3-(4-methylpiperazin-1-YL)propyl]-1H-indol-3-YL}methylidene)-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an indole moiety, a piperazine ring, and a pyrazolone core, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-({1-[2-Hydroxy-3-(4-methylpiperazin-1-YL)propyl]-1H-indol-3-YL}methylidene)-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the piperazine ring through nucleophilic substitution. The final step involves the formation of the pyrazolone core under specific reaction conditions, such as controlled temperature and pH.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-({1-[2-Hydroxy-3-(4-methylpiperazin-1-YL)propyl]-1H-indol-3-YL}methylidene)-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the substitution reaction. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired products.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
(4E)-4-({1-[2-Hydroxy-3-(4-methylpiperazin-1-YL)propyl]-1H-indol-3-YL}methylidene)-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of (4E)-4-({1-[2-Hydroxy-3-(4-methylpiperazin-1-YL)propyl]-1H-indol-3-YL}methylidene)-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A compound with a similar pyrazolone core, used in various chemical reactions.
Disilanes: Organosilicon compounds with unique electronic structures.
Uniqueness
(4E)-4-({1-[2-Hydroxy-3-(4-methylpiperazin-1-YL)propyl]-1H-indol-3-YL}methylidene)-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one stands out due to its complex structure, which combines multiple functional groups, making it versatile for various applications. Its unique combination of an indole moiety, piperazine ring, and pyrazolone core differentiates it from other similar compounds.
Properties
Molecular Formula |
C27H31N5O2 |
---|---|
Molecular Weight |
457.6 g/mol |
IUPAC Name |
(4E)-4-[[1-[2-hydroxy-3-(4-methylpiperazin-1-yl)propyl]indol-3-yl]methylidene]-5-methyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C27H31N5O2/c1-20-25(27(34)32(28-20)22-8-4-3-5-9-22)16-21-17-31(26-11-7-6-10-24(21)26)19-23(33)18-30-14-12-29(2)13-15-30/h3-11,16-17,23,33H,12-15,18-19H2,1-2H3/b25-16+ |
InChI Key |
XKPXADKPEMMNHZ-PCLIKHOPSA-N |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C/C2=CN(C3=CC=CC=C32)CC(CN4CCN(CC4)C)O)C5=CC=CC=C5 |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=CN(C3=CC=CC=C32)CC(CN4CCN(CC4)C)O)C5=CC=CC=C5 |
Origin of Product |
United States |
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